

Technical Guide: Structure Elucidation of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

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Compound of Interest

Compound Name: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Cat. No.: B046132

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Introduction

2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a multifaceted organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure, characterized by a substituted aromatic ring containing an aldehyde, a methoxy group, and an ether-linked propanoic acid moiety, suggests a range of chemical reactivity and potential for biological interactions. This document provides a comprehensive guide to its structure elucidation through spectroscopic methods and outlines a detailed protocol for its synthesis.

Chemical Structure and Properties

Property	Value
IUPAC Name	2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Molecular Formula	C ₁₁ H ₁₂ O ₅ [1]
Molecular Weight	224.21 g/mol [1]
CAS Number	590395-57-6 [1]
SMILES	CC(C(=O)O)OC1=C(C(=O)C=CC=C1OC

Spectroscopic Data for Structure Elucidation

Due to the absence of publicly available experimental spectra for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**, this section presents predicted data based on established principles of spectroscopy. These predictions serve as a guide for researchers in the analysis of this molecule.

Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	Aldehydic proton (-CHO)
~7.5	Doublet of doublets	1H	Aromatic proton (ortho to -CHO)
~7.2	Triplet	1H	Aromatic proton (para to -CHO)
~7.0	Doublet of doublets	1H	Aromatic proton (meta to -CHO)
~4.8	Quartet	1H	Methine proton (-CH-) of propanoic acid
~3.9	Singlet	3H	Methoxy protons (-OCH ₃)
~1.7	Doublet	3H	Methyl protons (-CH ₃) of propanoic acid
~11.0-12.0	Broad Singlet	1H	Carboxylic acid proton (-COOH)

Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~190	Aldehyde carbonyl carbon (-CHO)
~175	Carboxylic acid carbonyl carbon (-COOH)
~160	Aromatic carbon attached to the ether oxygen
~150	Aromatic carbon attached to the methoxy group
~135	Aromatic carbon (para to ether linkage)
~125	Aromatic carbon (ortho to -CHO)
~120	Aromatic carbon attached to the formyl group
~115	Aromatic carbon (meta to -CHO)
~75	Methine carbon (-CH-) of propanoic acid
~56	Methoxy carbon (-OCH ₃)
~18	Methyl carbon (-CH ₃) of propanoic acid

Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
2950-2850	Medium	C-H stretch (Aliphatic)
2830-2700	Medium, Sharp	C-H stretch (Aldehyde)
1730-1700	Strong, Sharp	C=O stretch (Carboxylic acid)
1690-1670	Strong, Sharp	C=O stretch (Aldehyde)
1600-1450	Medium	C=C stretch (Aromatic)
1250-1200	Strong	C-O stretch (Aryl ether)
1150-1050	Strong	C-O stretch (Methoxy)

Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment Ion
224	$[M]^+$ (Molecular Ion)
206	$[M - H_2O]^+$
195	$[M - CHO]^+$
179	$[M - COOH]^+$
151	$[M - CH(CH_3)COOH]^+$
123	$[C_7H_7O_2]^+$ (Fragment from cleavage of the ether bond)

Experimental Protocols

The following is a proposed synthetic protocol for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** based on the Williamson ether synthesis, a reliable method for forming aryl ethers.

Synthesis of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

This procedure details the reaction of o-vanillin with 2-bromopropanoic acid under basic conditions.

Materials:

- o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
- 2-Bromopropanoic acid
- Potassium carbonate (K_2CO_3)
- Acetone
- Hydrochloric acid (HCl), 1M
- Ethyl acetate

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

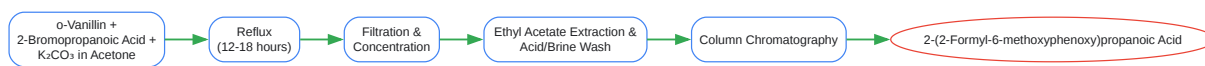
- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve o-vanillin (1 equivalent) and potassium carbonate (2.5 equivalents) in 100 mL of acetone.
- **Addition of Reagent:** To the stirring suspension, add 2-bromopropanoic acid (1.2 equivalents) dropwise at room temperature.
- **Reaction:** Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

- Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 50 mL), followed by brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**.



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Caption: Proposed synthesis workflow for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**.

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References

- 1. chem.libretexts.org [chem.libretexts.org]

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